molecular formula C14H10Cl2O4 B1679254 Bis(4-chlorophenoxy)acetic acid CAS No. 29815-94-9

Bis(4-chlorophenoxy)acetic acid

Cat. No. B1679254
CAS RN: 29815-94-9
M. Wt: 313.1 g/mol
InChI Key: ZKNSZZXBPSICFK-UHFFFAOYSA-N
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Description

Bis(4-chlorophenoxy)acetic acid is a chemical compound with the linear formula (ClC6H4O)2CHCO2H . It has a molecular weight of 313.13 .


Molecular Structure Analysis

The molecular structure of Bis(4-chlorophenoxy)acetic acid consists of two 4-chlorophenoxy groups attached to a central carbon atom, which is also connected to a carboxylic acid group .


Physical And Chemical Properties Analysis

Bis(4-chlorophenoxy)acetic acid has a melting point of 138-140 °C .

Scientific Research Applications

1. Synthesis and Formation of Complex Compounds

Bis(4-chlorophenoxy)acetic acid has been utilized in the synthesis of various complex organic compounds. For example, in the formation of 1,2-dioxanes, reactions with tris(2,4-pentanedionato)manganese(III) in acetic acid have been studied (Nishino et al., 1991). Similarly, its role in the synthesis of sterically hindered bis(pentachlorophenyl)acetic acid and derived stable free radicals has been explored, demonstrating its utility in the creation of new organic materials with unique properties (O'Neill & Hegarty, 1992).

2. Crystallography and Structural Analysis

The compound has been significant in crystallography for understanding molecular structures. For instance, studies have detailed the crystal structure of tetrakis[μ-bis(4-chlorophenoxy)-acetato-O:O']bis[(dimethylformamide-O) copper (II)], which features a dinuclear Cu II complex with a typical cage structure (Kani et al., 1999). Such studies are crucial for advancing our understanding of molecular interactions and structures.

3. Organic Synthesis and Catalysis

Bis(4-chlorophenoxy)acetic acid has also found applications in organic synthesis and catalysis. The compound has been used in various synthetic processes to create bis-coumarins, demonstrating its versatility in organic synthesis (Noroozizadeh et al., 2018). Its role in the creation of complex organic molecules highlights its significance in the field of organic chemistry.

4. Biological Interactions and Environmental Impact

The binding of bis(4-chlorophenoxy)acetic acid with proteins like bovine serum albumin has been investigated, providing insights into its biological interactions and potential environmental impact (Haque et al., 1976). Understanding such interactions is crucial for assessing the environmental and health implications of this compound.

Safety And Hazards

Bis(4-chlorophenoxy)acetic acid is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, and Carc. 2 . This means it is harmful if swallowed, in contact with skin, or if inhaled, and it is suspected of causing cancer .

properties

IUPAC Name

2,2-bis(4-chlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O4/c15-9-1-5-11(6-2-9)19-14(13(17)18)20-12-7-3-10(16)4-8-12/h1-8,14H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNSZZXBPSICFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(=O)O)OC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040753
Record name Refortan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-chlorophenoxy)acetic acid

CAS RN

29815-94-9
Record name 2,2-Bis(4-chlorophenoxy)acetic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Refortan
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Record name Refortan
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Record name Bis(p-chlorophenoxy)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
G Smith, CHL Kennard - Acta Crystallographica Section B: Structural …, 1981 - scripts.iucr.org
The crystal structures of two isomeric bis (phenoxy) acids [bis (2-chlorophenoxy) acetic acid (I) and bis-(4-chlorophenoxy) acetic acid (II)] have been determined by direct methods using …
Number of citations: 2 scripts.iucr.org
Y Kani, M Tsuchimoto, S Ohba… - … Section C: Crystal …, 1999 - scripts.iucr.org
The crystal structure of tetrakis [#-bis (4-chlorophenoxy)-acetato-O: O'] bis [(dimethylformamide-O) copper (II)],[Cu (bpca) 2 (dmf)] 2 [bpca is bis (4-chlorophenoxy) acetate, CI4H9C1204; …
Number of citations: 3 scripts.iucr.org
G Giraudi, C Baggiani, A Cosmaro, E Santià… - Fresenius' journal of …, 1998 - Springer
A very selective polyclonal antiserum against 1,1,1-trichloro-2,2-bis-(4-chlorophenyl)-ethane (p,p′-DDT) was obtained by a careful choice of the haptenic structure (2,2-bis(4-…
Number of citations: 12 link.springer.com
CHL Kennard, G Smith, AH White - Acta Crystallographica Section B …, 1981 - scripts.iucr.org
(IUCr) (+-)-2-(4-Chlorophenoxy)-2-phenylpropionic acid Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural papers Volume …
Number of citations: 1 scripts.iucr.org
H Matsushima, M Koikawa, R Nukada… - Bulletin of the …, 1999 - journal.csj.jp
A new series of carboxylato-bridged dinuclear copper(II) complexes ([Cu 2 (Ph 2 CHCOO) 3 (bpy) 2 ]BF 4 (1), [Cu 2 (Ph 2 CHCOO) 3 (bpy) 2 ]CF 3 SO 3 (2; blue form), [Cu 2 (Ph 2 …
Number of citations: 10 www.journal.csj.jp
H Kiani, MM Nasef, A Javadi, E Abouzari-Lotf… - Journal of Polymer …, 2013 - Springer
A novel ortho-substituted sulfonyl-bridged diacid monomer (DA-SO 2 ) containing flexible methylene and ether linkages and chlorine side groups was synthesized. A series of new …
Number of citations: 13 link.springer.com
G Smith, CHL Kennard, AH White… - Journal of Agricultural …, 1981 - ACS Publications
The crystal structure of the selective phenoxy-phenoxy grass herbicide (±)-methyl 2-[4-(2, 4-dichlorophenoxy) phenoxy] propionate (Diclofop-methyl) has been determined by direct …
Number of citations: 6 pubs.acs.org
LA MITSCHER - 1984 - ds.amu.edu.et
The reception accorded" Organic Chemistry of Drug Synthesis11 seems to us to indicate widespread interest in the organic chemistry involved in the search for new pharmaceutical …
Number of citations: 2 ds.amu.edu.et
A Naya, K Kobayashi, M Ishikawa, K Ohwaki… - Bioorganic & medicinal …, 2001 - Elsevier
In searching for a novel CCR3 receptor antagonist, we designed a library that included a variety of carboxamide derivatives based on the structure of our potent antagonists for human …
Number of citations: 72 www.sciencedirect.com
O Kennard, DG Watson, FH Allen, SA Bellard - 2013 - books.google.com
This volume is the fourteenth classified bibliography of organic, organometallic and metal complex crystal structures prepared by the Cambridge Crystallo graphic Data Centre and …
Number of citations: 4 books.google.com

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